(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid
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Overview
Description
(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenolic hydroxyl group, a methoxy group, and a sulfanyl group attached to a propenoic acid backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiol-containing reagents under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by thiol addition to the resulting intermediate. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbon-carbon double bond can be reduced to form the corresponding saturated compound.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential antioxidant properties due to the presence of the phenolic hydroxyl group. It can also serve as a model compound for studying enzyme-catalyzed reactions involving thiol groups.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting oxidative stress-related diseases.
Industry
Industrially, this compound may be used in the formulation of specialty chemicals, including antioxidants and stabilizers for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and free radicals. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, while the sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A compound with similar phenolic and methoxy groups but lacks the sulfanyl group.
Caffeic Acid: Contains a phenolic hydroxyl group and a propenoic acid backbone but lacks the methoxy and sulfanyl groups.
Ferulic Acid: Similar to caffeic acid but with a methoxy group.
Uniqueness
(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
5740-39-6 |
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Molecular Formula |
C10H10O4S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(Z)-3-(2-hydroxy-3-methoxyphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O4S/c1-14-7-4-2-3-6(9(7)11)5-8(15)10(12)13/h2-5,11,15H,1H3,(H,12,13)/b8-5- |
InChI Key |
KHYQXQOGAILNKR-YVMONPNESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C(/C(=O)O)\S |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C(C(=O)O)S |
Origin of Product |
United States |
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